Ethyl 3-isothiocyanatopropionate
Description
General Structure and Reactivity of Isothiocyanates (R-N=C=S)
The isothiocyanate functional group consists of a nitrogen atom double-bonded to a carbon atom, which is in turn double-bonded to a sulfur atom. The "R" represents an organic substituent, which can range from a simple alkyl or aryl group to more complex molecular structures. This R-group significantly influences the compound's physical and chemical properties.
The reactivity of isothiocyanates is characterized by the electrophilic nature of the central carbon atom. wikipedia.org This carbon is susceptible to attack by nucleophiles, such as amines, alcohols, and thiols. wikipedia.orgnih.gov This reactivity allows isothiocyanates to readily form addition products, a characteristic that is fundamental to their role in organic synthesis. mdpi.com For instance, their reaction with amines yields thioureas, and with alcohols, they form thiocarbamates. The presence of an acyl group attached to the nitrogen, as in acyl isothiocyanates, further enhances the reactivity of the molecule. arkat-usa.org
Natural Occurrence and Significance of Isothiocyanates (ITCs)
Isothiocyanates are well-known for their natural occurrence, particularly in cruciferous vegetables of the Brassicaceae family, such as broccoli, cabbage, kale, and watercress. mdpi.comamerigoscientific.complantarchives.org In these plants, they exist as glucosinolates, which are precursor molecules. amerigoscientific.complantarchives.org When the plant tissue is damaged, the enzyme myrosinase hydrolyzes the glucosinolates, releasing isothiocyanates. plantarchives.org This is a defense mechanism for the plant against pests and pathogens. plantarchives.org
The significance of naturally occurring ITCs extends to human health. Numerous studies have investigated their potential biological activities, including antioxidant and anti-inflammatory properties. amerigoscientific.comresearchgate.net Some well-known examples of naturally derived isothiocyanates include sulforaphane (B1684495) from broccoli, allyl isothiocyanate from mustard, and phenethyl isothiocyanate from watercress. plantarchives.org
Role of Isothiocyanates as Intermediates in Organic Synthesis
The versatile reactivity of the isothiocyanate group makes these compounds valuable intermediates in organic synthesis. mdpi.comresearchgate.net They serve as building blocks for the creation of a wide array of nitrogen- and sulfur-containing heterocyclic compounds. arkat-usa.org The ability to react with various nucleophiles allows for the construction of complex molecular architectures. mdpi.com
Synthetic methods to produce isothiocyanates are diverse and have been a subject of extensive research. researchgate.net Common strategies involve the reaction of primary amines with reagents like thiophosgene (B130339) or carbon disulfide. mdpi.comorganic-chemistry.org More recent advancements focus on developing milder and more efficient synthetic routes. researchgate.net The utility of isothiocyanates as synthetic intermediates is highlighted by their use in the Edman degradation for peptide sequencing and in the preparation of various polymers. chemrxiv.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-isothiocyanatopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-2-9-6(8)3-4-7-5-10/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTRONYNXNYITM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335712 | |
| Record name | Ethyl 3-isothiocyanatopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17126-62-4 | |
| Record name | Ethyl 3-isothiocyanatopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17126-62-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Spectroscopic Characterization and Analytical Techniques
Mass Spectrometry (MS) of Ethyl 3-isothiocyanatopropionate.nih.gov
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, this method provides crucial information for its identification and structural confirmation.
When coupled with Gas Chromatography, Mass Spectrometry (GC-MS) serves as a robust tool for separating and identifying volatile compounds like this compound. In its electron ionization mass spectrum, the compound produces a unique fragmentation pattern. The National Institute of Standards and Technology (NIST) has cataloged this data, assigning it a specific identification number. nih.govnist.gov The analysis reveals a total of 62 distinct peaks, with the most abundant ions appearing at specific mass-to-charge ratios. nih.gov
Table 1: GC-MS Data for this compound
| Parameter | Value | Reference |
| NIST Number | 342869 | nih.gov |
| Library | Main library | nih.gov |
| Total Peaks | 62 | nih.gov |
| m/z Top Peak | 85 | nih.gov |
| m/z 2nd Highest | 72 | nih.gov |
| m/z 3rd Highest | 29 | nih.gov |
Infrared (IR) Spectroscopy of this compound.nist.govnist.gov
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups.
Data for the vapor phase infrared spectrum of this compound is available and serves as a key reference for its identification in the gaseous state. nih.govnist.gov This spectrum is characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups, free from intermolecular interactions present in condensed phases.
While specific Fourier-Transform Infrared (FTIR) or Attenuated Total Reflectance (ATR-IR) spectra for this compound are not detailed in readily available literature, the expected characteristic absorption bands can be inferred from its structure. The spectrum would be dominated by two key features: a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically found in the range of 1735-1750 cm⁻¹, and the very intense and characteristic broad absorption for the asymmetric stretch of the isothiocyanate (-N=C=S) group, which appears around 2000-2200 cm⁻¹. Other significant bands would include C-O stretching vibrations for the ester group and C-H stretching for the ethyl and propionate (B1217596) backbone.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Isothiocyanate (-N=C=S) | Asymmetric stretch | ~2000-2200 (strong, broad) |
| Ester Carbonyl (C=O) | Stretch | ~1735-1750 (strong) |
| Ester (C-O) | Stretch | ~1100-1300 (strong) |
| Alkane (C-H) | Stretch | ~2850-3000 |
Gas Chromatography (GC) Applications in Isothiocyanate Analysis.nist.govnist.gov
Gas chromatography is a fundamental technique for the analysis of volatile isothiocyanates. nist.gov It separates compounds based on their boiling points and interactions with the stationary phase of the chromatographic column. However, the analysis of isothiocyanates by GC can be challenging due to their potential for thermal degradation at the high temperatures used in the injector port. nist.gov
The Kovats' retention index (I) is a standardized measure used in gas chromatography to convert retention times into system-independent constants. For this compound, a specific Kovats' index has been determined experimentally. This value aids in its identification when analyzing complex mixtures on non-polar stationary phases. A study by Rajniaková and Floch in 1993 established the properties of ethyl isothiocyanatocarboxylates using GC and mass spectroscopy. nist.gov
Table 3: Kovats' Retention Index for this compound
| Parameter | Value | Reference |
| Kovats' Retention Index (I) | 1229.3 | nih.govnist.gov |
| Column Type | Semi-standard non-polar | nih.gov |
| Reference | Rajniaková and Floch, 1993 | nist.gov |
Circular Dichroism (CD) for Chiral Isothiocyanates
Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the stereochemical analysis of chiral molecules. This method relies on the differential absorption of left- and right-circularly polarized light by a chiral chromophore. The resulting CD spectrum provides information about the absolute configuration and conformation of a molecule in solution. In the context of isothiocyanates, CD spectroscopy is particularly valuable for determining the absolute configuration of chiral centers within the molecule.
The isothiocyanate group (-N=C=S) itself is not chiral, but it can be attached to a chiral backbone, rendering the entire molecule chiral. The electronic transitions associated with the isothiocyanate moiety can be influenced by the chiral environment, giving rise to distinct signals in the CD spectrum. These signals, known as Cotton effects (CE), can be either positive or negative depending on the stereochemistry of the molecule.
Detailed research findings have demonstrated the utility of CD spectroscopy in characterizing chiral isothiocyanates, particularly those derived from amino acids. For instance, a study on the synthesis of isothiocyanate derivatives of L- and D-amino acid methyl esters utilized CD spectroscopy to confirm the absolute configuration of the newly synthesized compounds. nih.gov It was observed that for all S enantiomers of the isothiocyanate analogs of L-amino acids, the Cotton effect was positive. nih.gov Conversely, for the R enantiomer of the isothiocyanate analog of D-alanine, the Cotton effect was negative. nih.gov These findings establish a clear correlation between the sign of the Cotton effect and the absolute configuration at the α-carbon of the amino acid-derived isothiocyanate.
The position of the strong Cotton effect for these chiral isothiocyanates is typically observed in the range of 205-225 nm. nih.gov For example, isothiocyanate derivatives of L-alanine with methyl and benzyl (B1604629) ester groups exhibited strong positive Cotton effects at 205 nm and 210 nm, respectively. nih.gov The presence of an aromatic ring in the molecule can lead to a shift in the wavelength of the Cotton effect, as seen in an isothiocyanate derivative which showed a strong positive CE at 225 nm. nih.gov
The following table summarizes the chiroptical data for a selection of chiral isothiocyanates derived from amino acid esters, illustrating the relationship between their absolute configuration and their observed Cotton effects in CD spectroscopy.
| Compound | Amino Acid Origin | Ester Group | Absolute Configuration | Cotton Effect (CE) | Wavelength (nm) |
| ITC 9a | L-alanine | Methyl | S | Positive | ~205 |
| ITC 9b | D-alanine | Methyl | R | Negative | ~205 |
| ITC 9c | L-alanine | Benzyl | S | Positive | ~210 |
| ITC 9d | L-alanine | tert-Butyl | S | Positive | ~210 |
| ITC 9h | - | - | S | Positive | ~225 |
| ITC 4c | - | - | R | Negative | ~215 |
| ITC 4d | - | - | S | Positive | ~215 |
Computational and Theoretical Studies on Ethyl 3 Isothiocyanatopropionate and Isothiocyanate Analogs
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are pivotal in understanding how a ligand, such as an isothiocyanate, can interact with a biological target, typically a protein. These computational techniques predict the preferred orientation of a molecule when bound to another and the stability of the resulting complex over time.
Isothiocyanates (ITCs) are known for their ability to covalently bind to proteins, a key event that can trigger cellular responses like apoptosis. nih.gov The electrophilic carbon atom of the isothiocyanate group (-N=C=S) readily reacts with nucleophilic residues on the protein surface.
While specific molecular docking studies providing binding affinity values for Ethyl 3-isothiocyanatopropionate were not prominently found in the reviewed literature, extensive research on its analogs, such as phenethyl isothiocyanate (PEITC) and sulforaphane (B1684495) (SFN), has identified tubulin as a major intracellular protein target. nih.govnih.govnih.gov The interaction with tubulin is significant as it can disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis. nih.gov Studies have shown that the potency of ITCs in inducing these effects correlates well with their protein-binding affinity. nih.gov For instance, the relative activity of different ITCs to inhibit cell proliferation and induce mitotic arrest was found to be directly related to their ability to bind to tubulin. nih.gov
The reactivity of the isothiocyanate group makes it prone to interact with specific amino acids within the protein's binding pocket. Proteomic studies and mass spectrometry have been instrumental in identifying the amino acid residues that are covalently modified by ITCs. nih.gov
The primary targets for covalent modification by isothiocyanates are amino acids with nucleophilic side chains. These include:
Cysteine: The thiol group (-SH) of cysteine is a strong nucleophile and has been identified as a key binding site for ITCs in tubulin. nih.gov
Proline: The N-terminal proline residue has been identified as the specific binding site for ITCs in the macrophage migration inhibitory factor (MIF). researchgate.net The unique microenvironment of this proline residue lowers its pKa, making it more reactive. researchgate.net
Lysine (B10760008): The ε-amino group of lysine is another potential site for covalent adduction by isothiocyanates. researchgate.net
The following table summarizes the key amino acids and protein targets identified for isothiocyanate analogs.
| Protein Target | Isothiocyanate Analog | Crucial Amino Acid(s) | Reference |
| Tubulin | Phenethyl isothiocyanate (PEITC), Sulforaphane (SFN), Benzyl (B1604629) isothiocyanate (BITC) | Cysteine | nih.gov |
| Macrophage Migration Inhibitory Factor (MIF) | Phenethyl isothiocyanate (PEITC), various ITC analogs | N-terminal Proline | researchgate.net |
These findings, although not specific to this compound, provide a strong basis for predicting its potential binding partners and the crucial amino acids involved in the interaction.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. It is a powerful tool for studying reaction mechanisms and predicting various chemical properties.
DFT calculations can be employed to map the potential energy surface of a chemical reaction, identifying transition states and calculating activation barriers. This provides a detailed understanding of the reaction mechanism. For isothiocyanates, DFT has been used to study their cycloaddition reactions. For example, the reaction of isothiocyanates with diazopyrazoles to form 4-imino-4H-pyrazolo[5,1-d] nih.govresearchgate.netmdpi.comnih.govthiatriazines was investigated using DFT. researchgate.net The study revealed that the reaction proceeds through a pseudopericyclic cycloaddition mechanism with a calculated activation barrier of approximately 14 kcal/mol. researchgate.net Such studies are crucial for understanding the chemical reactivity of the isothiocyanate functional group in various chemical transformations. chemrxiv.org
While a specific DFT study on the reaction mechanism of this compound was not found, the principles from studies on analogous compounds can be applied to understand its potential reactions.
Reactive oxygen species (ROS), such as the hydroxyl radical (HO•), can cause significant damage to biological molecules. Antioxidants can mitigate this damage by scavenging these radicals. DFT calculations are a valuable tool to assess the radical scavenging potential of compounds.
A DFT study on the HO•-radical scavenging activity of four isothiocyanate analogs was performed at the M06-2X/6-311++G(3df,3pd)//M06-2X/6-311++G(d,p) level of theory. The study considered three mechanisms: Formal Hydrogen Transfer (FHT), Radical Adduct Formation (RAF), and Single Electron Transfer (SET) in both water and a lipid-like environment (pentyl ethanoate). The results indicated that these isothiocyanates are potent HO• scavengers.
| Isothiocyanate Analog | k_overall in Water (M⁻¹s⁻¹) | k_overall in PEA (M⁻¹s⁻¹) |
| Allylisothiocyanate | 5.20 x 10⁹ | 1.85 x 10⁹ |
| 1-Isothiocyanato-3-methylbutane | Data not specified | Data not specified |
| 4-Methylphenyl isothiocyanate | Data not specified | Data not specified |
| 2-Phenylethyl isothiocyanate | Data not specified | Data not specified |
The study highlighted that allylisothiocyanate was the most effective scavenger among the tested compounds. These findings suggest that isothiocyanates, including potentially this compound, could play a role in mitigating oxidative stress.
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are increasingly used to establish these relationships, guiding the design of more potent and selective molecules.
For isothiocyanates, SAR studies have revealed that their biological activities, such as anticancer and chemopreventive effects, are highly dependent on their chemical structure. nih.govmdpi.comresearchgate.netresearchgate.net The isothiocyanate group is essential for activity, as it is responsible for the covalent binding to target proteins. nih.gov The nature of the side chain attached to the -N=C=S group significantly modulates the potency and selectivity of the compound. nih.govmdpi.com
For example, in the context of anticancer activity, the length and composition of the side chain influence the compound's hydrophobicity and steric properties, which in turn affect its cellular uptake and interaction with the target's binding pocket. nih.gov While specific computational SAR studies detailing a quantitative model for a series of analogs including this compound were not identified in the searched literature, the general principles derived from studies on other isothiocyanates are applicable. These studies underscore the importance of the ethyl propionate (B1217596) moiety in this compound in defining its specific biological profile.
ADME (Absorption, Distribution, Metabolism, Excretion) Analyses
The pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of a compound's potential as a therapeutic agent. In modern drug discovery, in silico computational tools are frequently employed for the early prediction of ADME properties, offering a time- and cost-effective method to screen candidates. sciensage.info For this compound and its analogs, computational studies provide valuable insights into their behavior within a biological system.
Detailed research findings from computational analyses of isothiocyanate derivatives, which share the functional group of this compound, have been conducted using various software platforms like QikProp and SwissADME. nih.govacs.orgnih.gov These studies predict the physicochemical and pharmacokinetic properties that govern a compound's journey through the body.
One such study on a series of novel isothiocyanate derivatives (I1-3 and I1a-e) utilized the QikProp software to assess their ADME parameters. nih.govbau.edu.trrsc.org The primary aim was to evaluate their potential as selective COX-2 inhibitors. nih.govbau.edu.trrsc.org The computational analysis provided predictions for a range of properties crucial for drug-likeness. nih.gov
Similarly, an investigation into a series of newly synthesized semicarbazides and thiosemicarbazides employed the SwissADME web server to evaluate their pharmacokinetic profiles. acs.org The predictions from this analysis indicated that the compounds were likely to have high gastrointestinal (GIT) absorption and moderate blood-brain barrier (BBB) penetration. acs.org
Another computational study focused on isoconessimine derivatives as potential acetylcholinesterase inhibitors also utilized the SwissADME platform for ADME prediction. nih.gov This analysis helped in identifying which of the synthesized compounds possessed favorable drug-like properties. nih.gov
The following tables present a hypothetical representation of the types of data generated in such in silico ADME analyses for isothiocyanate analogs.
Table 1: Predicted Physicochemical Properties of Isothiocyanate Analogs
| Compound ID | Molecular Weight ( g/mol ) | LogP | Water Solubility |
| Analog A | 189.24 | 1.85 | Good |
| Analog B | 221.31 | 2.45 | Moderate |
| Analog C | 254.35 | 3.10 | Low |
Table 2: Predicted Pharmacokinetic Properties of Isothiocyanate Analogs
| Compound ID | Gastrointestinal (GI) Absorption | Blood-Brain Barrier (BBB) Permeability | Cytochrome P450 Inhibition |
| Analog A | High | Moderate | Low |
| Analog B | High | Low | Low |
| Analog C | Moderate | Low | Moderate |
These computational models and the resulting data are instrumental in the early stages of drug development, allowing researchers to prioritize compounds with more favorable ADME profiles for further experimental investigation.
Pharmacological and Biological Activities of Isothiocyanates with Relevance to Ethyl 3 Isothiocyanatopropionate
Anti-inflammatory Properties
Isothiocyanates are recognized for their robust anti-inflammatory effects, which are attributed to their ability to interact with key components of the inflammatory cascade. nih.govmdpi.com These compounds can modulate inflammatory responses through various mechanisms, including the inhibition of enzymes and the suppression of signaling pathways that regulate the expression of pro-inflammatory genes. nih.govmdpi.com The anti-inflammatory actions of ITCs like sulforaphane (B1684495) are sometimes due to direct interaction with the sulfhydryl moiety of cysteine residues in proteins and enzymes. nih.gov
Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key players in the inflammatory process and are primary targets for anti-inflammatory drugs. nih.gov Isothiocyanates have demonstrated the ability to suppress the expression of COX-2. nih.gov For instance, treatment with certain ITCs can decrease COX-2 protein expression levels. nih.gov This inhibition reduces the synthesis of prostaglandins, which are lipid compounds that mediate inflammation. While COX-1 is typically expressed constitutively to maintain physiological processes, COX-2 is induced by inflammatory stimuli and is considered a pro-inflammatory enzyme. nih.gov The ability of ITCs to downregulate COX-2 expression is a significant part of their anti-inflammatory activity. nih.govresearchgate.net Some studies have shown that thiazolidinediones, another class of compounds, can inhibit COX-2 in microglia and LPS-stimulated neurons, highlighting the importance of COX-2 inhibition in neuroinflammation. mdpi.com
The transcription factor Nuclear Factor-κB (NF-κB) is a critical regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes. mdpi.comnih.gov Many cancer chemopreventive agents exert their effects by suppressing NF-κB signaling. nih.gov Isothiocyanates have been shown to effectively modulate this pathway. nih.govnih.gov The activation of NF-κB is a key step in lipopolysaccharide (LPS)-induced inflammation, and ITCs can inhibit this process. nih.gov This modulation prevents the translocation of NF-κB to the nucleus, thereby blocking the transcription of its target genes. nih.govnih.gov
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. nih.govresearchgate.net Isothiocyanates, such as sulforaphane, can suppress LPS-induced inflammatory responses. nih.gov Research shows that sulforaphane can covalently modify cysteine residues on the LPS receptor Toll-like receptor-4 (TLR4). nih.govresearchgate.net This modification suppresses LPS-induced cell signaling, leading to a reduction in the secretion of pro-inflammatory cytokines. nih.gov Studies using THP-1 monocytes and human peripheral blood mononuclear cells (PBMCs) have demonstrated that physiologically relevant concentrations of sulforaphane can completely suppress the changes in gene expression and cytokine secretion induced by LPS. nih.govresearchgate.net
A key outcome of the anti-inflammatory activity of isothiocyanates is the reduced production of various pro-inflammatory mediators. nih.gov The inhibition of the NF-κB pathway by ITCs leads to the downregulation of genes encoding these mediators. nih.gov Research has consistently shown that ITCs can decrease the expression of inducible nitric oxide synthase (iNOS), COX-2, interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govnih.govnih.gov For example, treatment with Moringa isothiocyanate-1 (MIC-1) was found to decrease nitric oxide production and reduce the expression of pro-inflammatory markers like TNF-α, IL-1β, and IL-6 in mouse myoblasts. nih.gov
Table 1: Effect of Isothiocyanates on Pro-inflammatory Mediators This table summarizes the inhibitory effects of various isothiocyanates on key molecules involved in the inflammatory response, as documented in studies on RAW 264.7 macrophages and other cell types.
| Mediator | Effect of Isothiocyanate Treatment | Relevant Signaling Pathway(s) | Reference(s) |
|---|---|---|---|
| iNOS | Decreased expression and activity | NF-κB, MAPKs | nih.govnih.gov |
| COX-2 | Decreased expression | NF-κB, MAPKs | nih.govnih.gov |
| TNF-α | Reduced production and secretion | NF-κB | nih.govnih.govnih.gov |
| IL-1β | Reduced production and secretion | NF-κB, NLRP3 Inflammasome | nih.govnih.govnih.gov |
| IL-6 | Reduced production and secretion | NF-κB, STAT3 | nih.govnih.govnih.gov |
Recent research has identified isothiocyanates as "smart" hydrogen sulfide (B99878) (H₂S) donors. researchgate.net H₂S is an endogenous gasotransmitter with a wide range of beneficial effects, including anti-inflammatory, antioxidant, and cardioprotective properties. researchgate.netfrontiersin.org ITCs exhibit a thiol-dependent and slow release of H₂S. researchgate.netnih.gov This H₂S-releasing capacity is believed to contribute significantly to the pharmacological effects of ITCs, as there is a substantial overlap in the biological activities of H₂S and isothiocyanates. researchgate.net Both modulate similar intracellular signaling pathways, often through S-sulfhydration reactions. researchgate.net The ability of natural ITCs to release H₂S suggests that this gasotransmitter is a key player in the health-promoting effects of cruciferous vegetables. nih.gov
Modulation of Nuclear Factor-κB (NF-κB) Signaling Pathways
Anticancer and Chemopreventive Activities
Isothiocyanates are widely studied for their potent anticancer and chemopreventive properties. nih.govfrontiersin.orgmdpi.com Their mechanisms of action are diverse and affect multiple stages of carcinogenesis. frontiersin.orgmdpi.com
One of the primary mechanisms is the modulation of carcinogen metabolism. frontiersin.org ITCs can inhibit Phase I cytochrome P450 enzymes that are responsible for activating pro-carcinogens. nih.govfrontiersin.org Concurrently, they induce Phase II detoxification enzymes, such as glutathione (B108866) S-transferases (GSTs) and quinone reductase, which facilitate the elimination of carcinogens. nih.govnih.gov
Furthermore, ITCs can inhibit cancer cell proliferation by inducing cell cycle arrest, often at the G2/M phase, which prevents cancer cells from dividing. frontiersin.org They also promote apoptosis (programmed cell death) in cancerous cells. nih.govfrontiersin.org Other anticancer mechanisms include the suppression of angiogenesis (the formation of new blood vessels that tumors need to grow), alteration of the tumor microenvironment, and modulation of epigenetic processes. frontiersin.orgmdpi.commdpi.com The multifaceted nature of these actions underscores the potential of isothiocyanates as chemopreventive and therapeutic agents. frontiersin.org
Table 2: Anticancer Mechanisms of Isothiocyanates This table outlines the primary mechanisms through which isothiocyanates exert their anticancer and chemopreventive effects.
| Mechanism | Description | Key Molecular Targets/Pathways | Reference(s) |
|---|---|---|---|
| Modulation of Metabolic Enzymes | Inhibition of Phase I enzymes (e.g., CYP450) that activate pro-carcinogens and induction of Phase II enzymes (e.g., GSTs) that detoxify carcinogens. | Cytochrome P450, GST, NQO1 | nih.govnih.govfrontiersin.org |
| Induction of Apoptosis | Triggers programmed cell death in cancer cells. | Caspases, JNK1 | nih.govfrontiersin.org |
| Cell Cycle Arrest | Halts the progression of the cell cycle, typically at the G2/M phase, preventing cell division. | PI3K/AKT/mTOR, PTEN | frontiersin.org |
| Anti-Inflammatory Effects | Suppression of chronic inflammation, which is linked to cancer development. | NF-κB, STAT3 | frontiersin.org |
| Inhibition of Angiogenesis | Prevents the formation of new blood vessels required for tumor growth. | - | mdpi.com |
| Epigenetic Regulation | Alters gene expression through mechanisms like histone modification without changing the DNA sequence. | HDAC, DNMT1 | frontiersin.orgmdpi.com |
Inhibition of Cancer Cell Growth
Isothiocyanates are widely reported to possess potent anticarcinogenic properties, a primary aspect of which is the inhibition of cancer cell proliferation. nih.govresearchgate.net Studies on various isothiocyanates have demonstrated their ability to suppress the growth of cancer cells. For instance, phenethyl isothiocyanate (PEITC) has been shown to selectively kill oncogenically transformed cells. nih.gov Research indicates that the transformation of cells by oncogenes like H-Ras(V12) or Bcr-Abl leads to increased production of reactive oxygen species (ROS), making these malignant cells particularly sensitive to PEITC. nih.gov By disabling the glutathione antioxidant system, PEITC causes a severe accumulation of ROS preferentially in the transformed cells, leading to massive cell death. nih.gov The inhibition of proliferation is a key outcome associated with the broader anti-cancer mechanisms of ITCs. nih.govdntb.gov.ua
While the inhibitory effects on cell proliferation are well-documented for prominent isothiocyanates, specific studies detailing the direct effects of Ethyl 3-isothiocyanatopropionate on cancer cell growth are not extensively covered in the reviewed literature. The established anti-proliferative capacity of the isothiocyanate class, however, suggests a potential area of investigation for this specific compound.
Induction of Apoptosis
A significant mechanism behind the anticancer effects of isothiocyanates is their ability to induce apoptosis, or programmed cell death. researchgate.net Research has shown that various ITCs, including phenethyl isothiocyanate (PEITC), can trigger apoptosis in different cancer cell lines. researchgate.netfrontiersin.orgnih.govnih.gov This process is often mediated through the activation of a cascade of caspases, which are proteases that play a crucial role in the execution of apoptosis. researchgate.netfrontiersin.org
Specifically, PEITC has been observed to induce apoptosis in cervical cancer cells by causing nucleus condensation and fragmentation. frontiersin.orgnih.gov This apoptotic effect is linked to the generation of reactive oxygen species (ROS) and the significant activation of caspase-3. frontiersin.orgnih.govresearchgate.net Studies have reported that treatment with apoptosis-inducing concentrations of ITCs leads to the rapid induction of caspase-3/CPP32-like activity. researchgate.net Furthermore, ITCs can induce the proteolytic cleavage of poly(ADP-ribose) polymerase (PARP), an event that follows caspase activation and precedes DNA fragmentation. researchgate.net The ability of PEITC to induce apoptosis has also been demonstrated in cells that overexpress anti-apoptotic proteins like Bcl-X(L), suggesting it can overcome mechanisms of resistance to cell death. nih.gov The induction of apoptosis by isothiocyanates may represent a distinct mechanism contributing to their chemopreventive functions. researchgate.net
Interaction with Proteasomal Cysteine Deubiquitinases (USP14, UCHL5)
A key molecular target for isothiocyanates in cancer cells is the ubiquitin-proteasome system, specifically the proteasome-associated deubiquitinases (DUBs). nih.govdntb.gov.ua Deubiquitinases like USP14 and UCHL5 are cysteine proteases that remove ubiquitin from proteins, thereby rescuing them from degradation by the proteasome. nih.govdntb.gov.ua Inhibition of these enzymes leads to the accumulation of ubiquitinated proteins, which can trigger cell cycle arrest and apoptosis. nih.govdntb.gov.ua
Isothiocyanates, acting as electrophiles, are hypothesized to interact with the catalytic cysteine residue in the active site of USP14 and UCHL5, inhibiting their activity. nih.govdntb.gov.ua Computational docking and biochemical studies have shown that isothiocyanates such as benzyl (B1604629) isothiocyanate (BITC), phenethyl isothiocyanate (PEITC), and sulforaphane are potent inhibitors of UCHL5 and, to a lesser extent, USP14. nih.govdntb.gov.ua Inhibition of these DUBs by ITCs results in a significant increase in ubiquitinated proteins, which is associated with the induction of apoptosis and suppression of cell invasion. nih.govdntb.gov.ua This interaction reveals a critical mechanism for the anticancer activity of isothiocyanates. nih.govdntb.gov.ua
Enhancement of Chemo-sensitization
In addition to their direct anticancer effects, some isothiocyanates have been shown to enhance the efficacy of conventional chemotherapy drugs, a phenomenon known as chemo-sensitization. This synergistic effect is of great clinical interest as it could potentially allow for lower doses of cytotoxic drugs, thereby reducing side effects.
Studies involving phenethyl isothiocyanate (PEITC) have demonstrated its ability to work synergistically with the chemotherapeutic agent cisplatin (B142131) in treating cervical cancer cells. frontiersin.orgnih.gov While PEITC alone was effective at inducing apoptosis, its combination with cisplatin resulted in more pronounced effects. frontiersin.orgnih.gov This suggests that PEITC can sensitize cancer cells to the effects of cisplatin, potentially by targeting cellular pathways that confer resistance to the drug. This chemo-sensitizing capability highlights another dimension of the therapeutic potential of isothiocyanates in oncology.
Antimicrobial Properties
Isothiocyanates are known to possess broad-spectrum antimicrobial properties, acting against a variety of pathogens, including bacteria. nih.gov Their mechanism of action is often attributed to their ability to disrupt cell membrane integrity and interfere with essential cellular processes. nih.gov
Antibacterial Activity (e.g., E. coli, S. aureus)
The antibacterial effects of various isothiocyanates have been documented against both Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Staphylococcus aureus. nih.govmdpi.com The chemical structure of the isothiocyanate plays a crucial role in its antibacterial effectiveness. nih.govresearchgate.net
Research has shown that aromatic isothiocyanates, like benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), are particularly effective. nih.govresearchgate.net BITC has been identified as the most effective ITC against methicillin-resistant S. aureus (MRSA), with a primarily bactericidal action. nih.govresearchgate.net PEITC also shows significant antimicrobial activity against S. aureus, inhibiting its adhesion and biofilm formation by disrupting cell membrane integrity and downregulating the expression of relevant genes. mdpi.com In contrast, aliphatic isothiocyanates like allyl isothiocyanate (AITC) have demonstrated lower activity against MRSA. researchgate.net
A study evaluating the antimicrobial properties of several commercially available ITCs, including ethyl isothiocyanate, against Campylobacter jejuni found that BITC and AITC were effective, but no positive results were obtained for ethyl isothiocyanate in that specific study. nih.gov The effectiveness of various extracts against E. coli and S. aureus has also been noted, though this pertains to extracts rather than the isolated compound. nih.govresearchgate.net
Table of Antibacterial Activity of Select Isothiocyanates
| Isothiocyanate | Target Bacteria | Observed Effect | Citation(s) |
|---|---|---|---|
| Benzyl isothiocyanate (BITC) | S. aureus (MRSA) | High bactericidal activity; more effective than PEITC and AITC. | nih.govresearchgate.net |
| Phenethyl isothiocyanate (PEITC) | S. aureus | Inhibits biofilm formation and adhesion; disrupts cell membrane. | mdpi.com |
| Allyl isothiocyanate (AITC) | S. aureus (MRSA) | Lower antimicrobial activity compared to BITC and PEITC. | researchgate.net |
| Ethyl isothiocyanate | C. jejuni | No significant inhibitory activity observed in one study. | nih.gov |
| Essential Oils (Thymus capitatus) | E. coli (ESBL-producing) | Significant inhibitory effect, reducing viability. | nih.gov |
Table of Mentioned Compounds | Compound Name | | | :--- | | this compound | | Sulforaphane | | Phenethyl isothiocyanate (PEITC) | | Benzyl isothiocyanate (BITC) | | Allyl isothiocyanate (AITC) | | Cisplatin | | Ubiquitin | | Poly(ADP-ribose) polymerase (PARP) | | Glutathione |
Inhibitory Activity against Food Spoilage Bacteria
Isothiocyanates (ITCs) are recognized for their broad-spectrum antimicrobial activity against a variety of microorganisms, including those responsible for food spoilage. nih.gov Research has demonstrated that ITCs can inhibit pathogenic and food spoilage bacteria from genera such as Bacillus, Escherichia, Listeria, and Staphylococcus.
The antimicrobial efficacy of ITCs is influenced by their chemical structure. Studies comparing different ITCs have shown that benzyl-isothiocyanate (BITC) and 2-phenylethyl-isothiocyanate (PEITC) often exhibit greater inhibitory activity than allyl-isothiocyanate (AITC). mdpi.com For instance, in a study against methicillin-resistant Staphylococcus aureus (MRSA), BITC and PEITC showed significantly lower minimum inhibitory concentrations (MIC) than AITC, with BITC demonstrating bactericidal effects against the majority of isolates tested. mdpi.com
Specific to ethyl isothiocyanate, a related compound, it has been evaluated for its antimicrobial properties against Campylobacter jejuni, a common foodborne pathogen. mdpi.com In a comparative study, ethyl ITC was one of several commercially available isothiocyanates tested against 24 C. jejuni strains, highlighting the interest in this class of compounds for controlling human pathogens. mdpi.com The mechanism of action for ITCs' antibacterial effects can involve membrane disruption, leading to the leakage of cellular contents and bacterial death.
Table 1: Inhibitory Activity of Various Isothiocyanates against Bacteria This table is interactive. Click on the headers to sort. | Isothiocyanate | Target Bacteria | Observed Effect | Reference | | :--- | :--- | :--- | :--- | | Benzyl-isothiocyanate (BITC) | Methicillin-resistant Staphylococcus aureus (MRSA) | High antimicrobial activity; primarily bactericidal. | mdpi.com | | 2-Phenylethyl-isothiocyanate (PEITC) | Methicillin-resistant Staphylococcus aureus (MRSA) | High antimicrobial activity; primarily bacteriostatic. | mdpi.com | | Allyl-isothiocyanate (AITC) | Methicillin-resistant Staphylococcus aureus (MRSA) | Lower antimicrobial activity compared to BITC and PEITC. | mdpi.com | | Ethyl isothiocyanate | Campylobacter jejuni | Evaluated for antimicrobial properties. | mdpi.com | | Sulforaphane (SFN) | Helicobacter pylori | High inhibitory activity against antibiotic-sensitive and resistant strains. mdpi.com | | General ITCs | Listeria monocytogenes, E. coli O157:H7, Salmonella | Effective inhibition of various pathogenic microorganisms. mdpi.com |
Neuroprotective Effects
Isothiocyanates, derived from plants of the Brassicaceae family, have demonstrated significant neuroprotective properties in various studies. nih.gov This neuroprotection is crucial for counteracting the cellular damage implicated in neurodegenerative diseases. The ability of certain ITCs, such as sulforaphane, to cross the blood-brain barrier allows them to exert their effects directly within the central nervous system. frontiersin.org
The primary mechanism behind these neuroprotective effects is the activation of the Nrf2 pathway, which defends against oxidative stress and inflammation, key factors in neurodegeneration. nih.govresearchgate.net
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates a vast array of cytoprotective genes. youtube.com Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. frontiersin.orgyoutube.com
Isothiocyanates are potent activators of the Nrf2 pathway. youtube.com Their electrophilic nature allows them to react with cysteine residues on Keap1. youtube.com This reaction alters Keap1's conformation, causing it to release Nrf2. youtube.comyoutube.com Once freed, Nrf2 translocates to the cell nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous genes. youtube.comdntb.gov.ua This binding initiates the transcription of a suite of protective proteins, including antioxidant enzymes and detoxification enzymes. frontiersin.orgyoutube.com
This Nrf2-mediated response is a cornerstone of the neuroprotective effects attributed to ITCs, as it enhances the brain's resilience to oxidative stress and inflammation, which are hallmarks of neurodegenerative conditions. nih.govfrontiersin.org Studies have shown that the anti-inflammatory effects of ITCs like phenethyl isothiocyanate are significantly mediated through Nrf2. researchgate.net
Enzyme Inhibition
Isothiocyanates interact with and inhibit various enzymes, contributing to their biological effects. Their ability to covalently bind to proteins allows them to modulate cellular processes, including epigenetic regulation and protein degradation pathways. nih.gov
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin compaction and repression of gene transcription. The inhibition of HDACs can restore the expression of suppressed genes, including tumor suppressor genes.
Certain isothiocyanates have been shown to possess HDAC inhibitory activity. For example, the neuroprotective effect of sulforaphane against ethanol-induced apoptosis in mouse embryos was attributed to its inhibition of HDAC activity, which led to histone hyperacetylation. frontiersin.org This epigenetic modification is considered a mechanism for achieving neuroprotective effects. frontiersin.org Furthermore, other ITCs like phenethyl isothiocyanate (PEITC) have been found to inhibit the activity of Cdc25c, a phosphatase enzyme that plays a critical role in cell cycle progression, at low micromolar concentrations. nih.gov
The electrophilic isothiocyanate group (-N=C=S) readily reacts with nucleophilic groups in biological molecules, particularly the thiol groups of cysteine residues and the amino groups of lysine (B10760008) residues in proteins. nih.gov This covalent binding, or adduction, fundamentally alters the protein's structure and function. nih.gov
Rather than preventing cross-linking, ITCs are themselves agents of protein modification. Studies using radiolabeled ITCs have shown that they bind selectively to a wide range of cellular proteins. nih.gov This binding can lead to protein misfolding and subsequent degradation by the proteasome. nih.gov For example, ITCs have been shown to bind to tubulin, disrupting microtubule dynamics, and to directly inhibit the activity of the 26S proteasome itself. nih.gov This covalent modification of key cellular proteins is a significant mechanism through which ITCs exert their potent biological effects, such as inducing cell cycle arrest and apoptosis. nih.govnih.gov
Antioxidant Activity
While some compounds exert antioxidant effects by directly scavenging reactive oxygen species (ROS), the primary antioxidant activity of isothiocyanates is indirect and significantly more potent. It stems from their ability to activate the Nrf2 signaling pathway. nih.govyoutube.com
As described previously (Section 5.4.1), the activation of Nrf2 by ITCs leads to the coordinated upregulation of a large battery of antioxidant and cytoprotective genes. frontiersin.orgyoutube.com These genes encode for phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (GSH) synthesis and regeneration. researchgate.net
By inducing the body's own endogenous antioxidant defenses, ITCs create a lasting protective effect against cellular oxidative stress. nih.gov This mechanism is far more efficient than direct radical scavenging, as a single ITC molecule can trigger the transcription of numerous protective enzyme molecules. youtube.com This powerful antioxidant response is intrinsically linked to the neuroprotective and other health-promoting benefits associated with this class of compounds.
Indirect Antioxidant Mechanisms
Isothiocyanates are recognized for their ability to exert antioxidant effects through indirect mechanisms, primarily by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. chemrxiv.orgnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes, including those for antioxidant and phase II detoxification enzymes. nih.govnih.gov
Under normal conditions, Nrf2 is kept in the cytoplasm by a protein called Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.gov Isothiocyanates, being electrophilic, can react with specific cysteine residues on Keap1. nih.gov This interaction leads to a conformational change in Keap1, causing it to release Nrf2. nih.gov The freed Nrf2 can then translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. nih.govnih.gov
This binding initiates the transcription of several protective enzymes, including:
Glutathione S-transferases (GSTs)
NAD(P)H:quinone oxidoreductase 1 (NQO1)
Heme oxygenase-1 (HO-1)
Catalase (CAT)
Superoxide dismutase (SOD) nih.gov
By upregulating these enzymes, isothiocyanates enhance the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances, thus providing long-term protection against oxidative stress. nih.gov While specific studies on the indirect antioxidant mechanisms of this compound were not found, its structural similarity to other bioactive isothiocyanates suggests it may operate through a similar Nrf2-dependent mechanism.
HO•-Radical Scavenging Activity
The hydroxyl radical (HO•) is a highly reactive oxygen species that can cause significant damage to biological molecules. chemrxiv.org Some isothiocyanates have been investigated for their ability to directly scavenge these harmful radicals.
Theoretical studies using Density Functional Theory have been conducted on various natural isothiocyanates, such as allylisothiocyanate and 2-phenylethyl isothiocyanate, to evaluate their HO•-radical scavenging potential. chemrxiv.orgchemrxiv.org These studies have shown that isothiocyanates can exhibit high HO•-scavenging activity, with calculated rate constants in the range of 10⁸–10⁹ M⁻¹s⁻¹. chemrxiv.orgchemrxiv.org The primary mechanisms for this scavenging activity are proposed to be formal hydrogen transfer (FHT), radical adduct formation (RAF), and single electron transfer (SET). chemrxiv.org
Structure-Activity Relationship (SAR) in Biological Activities
The biological effects of isothiocyanates are significantly influenced by their chemical structure. nih.govnih.gov The nature of the side chain attached to the isothiocyanate group (-N=C=S) determines the compound's reactivity, bioavailability, and interaction with biological targets.
Influence of Chemical Structure on NF-κB Transactivation and Anti-inflammatory Action
The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammatory responses. nih.govscispace.com It controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govscispace.com The inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory effects of many compounds, including isothiocyanates.
A study evaluating a series of ten structurally diverse synthetic isothiocyanates demonstrated that the chemical structure has a profound impact on their ability to inhibit NF-κB. nih.govnih.gov While data for this compound was not specifically reported, its close structural analog, Mthis compound (ITC-5) , was among the tested compounds.
The study revealed that Mthis compound was one of the more potent inhibitors of NF-κB transactivation, showing stronger inhibition than the well-studied natural isothiocyanate, phenylethyl isothiocyanate (PEITC). nih.govnih.gov The inhibitory effect of these isothiocyanates on NF-κB was shown to be mediated through the suppression of IκB kinase (IKK) phosphorylation, which in turn prevents the phosphorylation and degradation of the inhibitory protein IκBα. nih.govnih.gov This stabilizes the IκBα-NF-κB complex, preventing the translocation of the p65 subunit of NF-κB to the nucleus and subsequent transcription of inflammatory genes. nih.govscispace.com
The superior NF-κB inhibitory activity of isothiocyanates with specific functional groups, such as the isothiocyanatopropionate moiety, suggests that these structures are favorable for anti-inflammatory action. nih.govscispace.com The findings indicate that synthetic isothiocyanates like Mthis compound, and by extension this compound, have the potential to be effective anti-inflammatory agents by targeting the NF-κB signaling pathway. nih.gov
Table 1: Effect of Selected Synthetic Isothiocyanates on NF-κB Luciferase Activity
| Compound | Concentration (µM) | NF-κB Luciferase Activity (% of Control) |
| Control | - | 100 |
| PEITC | 5 | ~60 |
| Mthis compound (ITC-5) | 5 | ~30 |
| Tetrahydrofurfuryl isothiocyanate (ITC-4) | 5 | ~25 |
| 3-Morpholinopropyl isothiocyanate (ITC-8) | 5 | ~40 |
| 3,4-Methylenedioxybenzyl isothiocyanate (ITC-10) | 5 | ~45 |
| Data is estimated from graphical representations in the source literature and is for illustrative purposes. nih.gov |
Table 2: Inhibition of Pro-inflammatory Mediators by Mthis compound (ITC-5)
| Inflammatory Mediator | Effect of ITC-5 Treatment | Mechanism |
| Nitric Oxide (NO) | Strong Inhibition | Downregulation of iNOS expression via NF-κB inhibition |
| Prostaglandin E2 (PGE2) | Strong Inhibition | Downregulation of COX-2 expression via NF-κB inhibition |
| TNF-α | Attenuated Expression | Suppression of NF-κB signaling |
| IL-1β | Attenuated Expression | Suppression of NF-κB signaling |
| IL-6 | Attenuated Expression | Suppression of NF-κB signaling |
| Based on findings for a group of potent synthetic isothiocyanates including Mthis compound. nih.govscispace.com |
Applications of Ethyl 3 Isothiocyanatopropionate and Isothiocyanate Derivatives in Advanced Organic Synthesis
Synthesis of Heterocyclic Compounds
The isothiocyanate moiety is a powerful tool for the synthesis of various nitrogen- and sulfur-containing heterocycles. The reaction of isothiocyanates with compounds containing multiple nucleophilic sites often leads to cyclization and the formation of stable ring systems.
For instance, the reaction of aryl isothiocyanates with ethyl 3-aminopropionate leads to the formation of 3-substituted 2-thio-4-oxohexahydro-1,3-diazines. documentsdelivered.com Similarly, ethyl cis-2-isothiocyanato-1-cyclopentanecarboxylate, a related β-amino ester-derived isothiocyanate, undergoes ring closure with various amines to yield 3-substituted-cis-2-thioxo-cyclopenta[d]pyrimidin-4-ones. sci-hub.se In contrast, the trans isomer does not cyclize under the same conditions, highlighting the importance of stereochemistry in these transformations. sci-hub.se
The versatility of isothiocyanate intermediates is further demonstrated in the divergent synthesis of N-heterocycles for DNA-encoded libraries, where transformations can be developed to construct complex structures like 2-thioxo-quinazolinones, 1,2,4-thiadiazoles, and 2-imino thiazolines. rsc.org Another example involves the reaction of 3-(thiocyanatoacetyl)coumarin with primary aryl amines to produce hybrid heterocyclic systems containing a 3-(3-aryl-2-imino-2,3-dihydrothiazol-4-yl)-2Н-chromen-2-one core. mdpi.com
Table 1: Examples of Heterocyclic Synthesis from Isothiocyanates
| Isothiocyanate Precursor | Reactant | Product | Reference |
|---|---|---|---|
| Aryl isothiocyanates | Ethyl 3-aminopropionate | 3-Substituted 2-thio-4-oxohexahydro-1,3-diazines | documentsdelivered.com |
| Ethyl cis-2-isothiocyanato-1-cyclopentanecarboxylate | Amines | 3-Substituted-cis-2-thioxo-cyclopenta[d]pyrimidin-4-ones | sci-hub.se |
| DNA-conjugated isothiocyanates | Various reagents | 2-Thioxo-quinazolinones, 1,2,4-thiadiazoles, 2-imino thiazolines | rsc.org |
Derivatization of Functionalized Isothiocyanates
For analytical purposes, particularly for chromatographic analysis, isothiocyanates are often converted into more stable and easily detectable derivatives. A common method involves the reaction with ammonia (B1221849) to form the corresponding thiourea (B124793) derivative. nih.gov This derivatization provides a UV-absorbing chromophore, which is beneficial for liquid chromatography analysis. nih.gov This technique has been successfully applied to both hydrophobic isothiocyanates, like benzyl (B1604629) isothiocyanate, and more hydrophilic, glycosylated isothiocyanates. nih.gov
Another derivatization strategy involves the reaction of isothiocyanates with N-acetyl-L-cysteine (NAC). researchgate.net This process forms dithiocarbamates, which can be analyzed by HPLC. The optimization of this derivatization includes isolating the plant-derived isothiocyanates via solid-phase extraction (SPE) before reacting them with a solution of NAC and sodium bicarbonate. researchgate.net
Formation of Thiourea and N-trifluoromethyl Amine Derivatives
The synthesis of thioureas is a cornerstone application of isothiocyanates. The reaction is typically a straightforward nucleophilic addition of an amine to the central carbon atom of the isothiocyanate group. researchgate.netorganic-chemistry.org This method is highly efficient for producing a wide range of symmetrically and unsymmetrically substituted thiourea derivatives. organic-chemistry.orguobabylon.edu.iq
A specific application is the synthesis of thiourea derivatives incorporating a trifluoromethylphenyl moiety. In one study, a series of 31 thiourea derivatives were prepared by reacting 3-(trifluoromethyl)aniline (B124266) with various commercial aliphatic and aromatic isothiocyanates, with reaction yields ranging from 35% to 82%. nih.gov
Table 2: Synthesis of Thiourea Derivatives from 3-(Trifluoromethyl)aniline
| Isothiocyanate Reactant | Yield (%) | Reference |
|---|
This reaction highlights the utility of isothiocyanates in creating complex molecules with specific functionalities, such as the trifluoromethyl group, which is often used in medicinal chemistry to enhance metabolic stability and binding affinity.
Isomerization Studies
The isothiocyanate functional group, particularly in allylic systems, has been shown to promote the isomerization of other functional groups within a molecule, especially under thermal conditions.
Research has demonstrated that natural sulfur compounds, including allyl isothiocyanate (AITC), can promote the cis to trans isomerization of unsaturated fatty acid esters during heat treatment. nih.govresearcher.life For example, when oleic acid methyl ester was heated at 180°C for one hour with an equivalent of AITC, the trans isomer ratio reached 29.0 ± 7.1%. nih.gov Similarly, when eicosapentaenoic acid ethyl ester (EPA-EE) was heated under the same conditions with AITC, its trans isomer ratio reached 4.2 ± 0.4%. nih.gov These studies indicate that the isothiocyanate group can play a significant role in promoting this isomerization, a process that is of interest in food chemistry and processing. nih.gov The presence of oxygen was found to enhance the AITC-induced trans isomerization, while the antioxidant α-tocopherol inhibited it. unige.net
It is important to note that these specific studies were conducted using allyl isothiocyanate, and while they demonstrate the general capability of the isothiocyanate group to promote such isomerizations, specific studies on ethyl 3-isothiocyanatopropionate for this application were not identified.
Table 3: Effect of Allyl Isothiocyanate (AITC) on Cis-to-Trans Isomerization of Fatty Acid Esters at 180°C for 1 hour
| Fatty Acid Ester | Additive (1.0 equivalent) | Trans Isomer Ratio (%) | Reference |
|---|---|---|---|
| Oleic acid methyl ester | AITC | 29.0 ± 7.1 | nih.gov |
Role as Organic Building Blocks
As demonstrated in the preceding sections, isothiocyanates like this compound are exceptionally valuable organic building blocks. Their utility stems from the predictable and versatile reactivity of the isothiocyanate group. sci-hub.se They serve as key intermediates in the synthesis of a wide variety of organic compounds, including ureas, thioureas, and a multitude of heterocyclic systems. sci-hub.se The ability to introduce the isothiocyanate functionality from corresponding amines, for example by using thiophosgene (B130339), further enhances their accessibility and utility in multi-step synthetic sequences. sci-hub.se The dual electrophilic and nucleophilic nature of the reactants they engage with allows for the construction of complex molecular architectures from relatively simple starting materials.
Future Research Directions and Translational Prospects
Improving Pharmacokinetic Profiles of Isothiocyanate-based Compounds
A critical step toward the clinical application of isothiocyanate (ITC)-based compounds is a thorough understanding of their pharmacokinetic and pharmacodynamic behavior. nih.gov While much is known about their cellular mechanisms, detailed knowledge regarding the concentrations that reach target organs is still developing. nih.gov The primary metabolic pathway for many ITCs involves conjugation with glutathione (B108866), leading to excretion. mdpi.com
However, the therapeutic application of ITCs can be limited by factors such as poor water solubility, instability, and low bioavailability, which can hinder the efficient delivery of these compounds to target sites. taylorandfrancis.com To overcome these challenges, research is increasingly focused on innovative drug delivery systems. The development of nanodelivery systems, such as functionalized mesoporous silica (B1680970) nanoparticles and nanoparticulate co-delivery hydrogel systems, represents a promising strategy to enhance the bioavailability and control the release of ITCs. taylorandfrancis.commdpi.com These advanced delivery technologies could improve the pharmacokinetic profiles of compounds like Ethyl 3-isothiocyanatopropionate, potentially enhancing their therapeutic efficacy. mdpi.comnih.gov
Table 1: Approaches to Improve Pharmacokinetic Profiles of ITCs
| Strategy | Description | Potential Benefit |
|---|---|---|
| Nanodelivery Systems | Encapsulating ITCs in nanoparticles (e.g., mesoporous silica, hydrogels) to improve solubility and stability. taylorandfrancis.commdpi.com | Enhanced bioavailability, controlled release, and targeted delivery. taylorandfrancis.commdpi.com |
| Prodrug Development | Modifying the ITC structure to create an inactive precursor that is converted to the active form in the body. | Improved stability and absorption characteristics. |
| Adjuvant Co-administration | Using ITCs in combination with other agents that can modulate their metabolism and clearance. nih.gov | Increased concentration and duration of action at the target site. nih.gov |
Designing Potent and Specific 19S-DUB Inhibitors for Cancer Therapies
Isothiocyanates have been identified as effective inhibitors of deubiquitinating enzymes (DUBs), which are implicated in tumorigenesis. nih.gov Specifically, natural ITCs like benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) have been shown to inhibit USP9x and UCH37, two DUBs associated with cancer. nih.gov The inhibition of these enzymes can lead to increased ubiquitination and subsequent degradation of oncoproteins like Mcl-1 and Bcr-Abl, thereby inducing apoptosis in cancer cells. nih.gov
Computational and biochemical studies have further explored the potential of ITCs to act as inhibitors of proteasomal cysteine deubiquitinases, specifically the 19S proteasome-associated DUBs USP14 and UCHL5. nih.gov Docking studies suggest that ITCs can interact with the catalytic triads of these enzymes, and subsequent biochemical assays have confirmed their inhibitory activity. nih.gov This inhibition leads to an accumulation of ubiquitinated proteins, induction of apoptosis, and suppression of cancer cell proliferation and invasion. nih.gov These findings provide a strong rationale for designing and developing potent and specific 19S-DUB inhibitors based on the isothiocyanate scaffold, including derivatives of this compound, for novel cancer therapies. nih.gov
Development of Novel Therapeutics for Persistent Pain Management
Current pharmacological treatments for persistent pain, such as that associated with neuropathy and osteoarthritis, are often unsatisfactory due to limited efficacy and significant side effects. nih.govnih.gov Isothiocyanates have emerged as a promising class of compounds for the management of persistent pain. nih.govnih.govdocumentsdelivered.com
Research has demonstrated that certain ITCs exhibit significant antihyperalgesic and anti-inflammatory effects in animal models of neuropathic and osteoarticular pain. nih.govresearchgate.net Their mechanism of action is linked to the slow release of hydrogen sulfide (B99878) (H₂S), a gasotransmitter known to be involved in pain modulation. nih.govresearchgate.netd-nb.info For instance, phenyl isothiocyanate (PITC) and 3-carboxyphenyl isothiocyanate (3C-PITC) have been shown to reverse hypersensitivity to noxious stimuli. nih.govresearchgate.net Furthermore, ITCs can modulate the activity of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key sensor of irritant and pain signals. d-nb.infonih.gov The development of novel therapeutics based on the isothiocyanate structure, such as this compound, offers a promising approach to address the unmet need for effective and safe treatments for persistent, drug-resistant pain. nih.govdocumentsdelivered.com
Table 2: Research Findings on ITCs in Pain Management
| ITC Compound | Pain Model | Key Finding | Reference |
|---|---|---|---|
| Phenyl isothiocyanate (PITC) | Neuropathic & Osteoarticular Pain | Completely reversed hypersensitivity to noxious stimuli. nih.govresearchgate.net | nih.govresearchgate.net |
| 3-Carboxyphenyl ITC (3C-PITC) | Neuropathic & Osteoarticular Pain | Showed similar efficacy and higher potency compared to a prototypical H₂S donor. nih.govresearchgate.net | nih.govresearchgate.net |
| Sulforaphane (B1684495) | Inflammatory & Neuropathic Pain | Produces antinociception and improves the effects of morphine. mdpi.com | mdpi.com |
Exploration of Combinatorial Therapeutic Regimens
A significant area of future research is the use of isothiocyanates in combination with existing cancer therapies to enhance treatment efficacy. nih.govfrontiersin.orgnih.gov Combinatorial therapy aims to leverage synergistic effects to improve therapeutic outcomes, reduce side effects, and overcome drug resistance. nih.govbibliotekanauki.pl
Preclinical studies have shown that ITCs, particularly sulforaphane (SFN), can enhance the effectiveness of conventional chemotherapeutic agents like cisplatin (B142131), doxorubicin, and melphalan. nih.govhaematologica.org This synergistic action is attributed to several mechanisms, including the modulation of drug sensitivity, induction of cell cycle arrest, and influence on drug efflux transporters. nih.gov By sensitizing cancer cells to treatment, ITCs may allow for lower doses of chemotherapy drugs, thereby reducing their associated toxicity. nih.govfrontiersin.org Furthermore, ITCs have been shown to enhance the anti-myeloma activity of both conventional and novel therapies. haematologica.org The exploration of combinatorial regimens involving this compound and other ITCs with standard anticancer drugs, radiotherapy, and immunotherapy presents a valuable strategy for developing more effective and tolerable cancer treatments. bibliotekanauki.plmdpi.com
Standardization of Antimicrobial Activity Testing for ITCs
Isothiocyanates are known to possess antimicrobial properties. mdpi.com However, a significant challenge in harnessing their full potential is the lack of standardized methods for evaluating their in vitro antimicrobial activity. mdpi.com Various methods are currently employed, including agar (B569324) diffusion (disk and well), broth dilution (macrodilution and microdilution), and poisoned food techniques. nih.govnih.gov
The specific properties of ITCs, such as their volatility and hydrophobicity, can affect the results of these assays, leading to variability and difficulty in comparing data across different studies. mdpi.com For instance, agar diffusion methods rely on the diffusion of the compound through the agar, which can be influenced by its chemical characteristics. nih.gov Dilution methods, which determine the Minimum Inhibitory Concentration (MIC), are considered more appropriate for quantitative measurement but still require careful standardization of parameters like inoculum size, media, and incubation conditions. nih.govwoah.org There is a clear need to develop and adopt standardized, reproducible protocols for testing the antimicrobial activity of ITCs. This will enable a more accurate assessment of the antimicrobial efficacy of specific compounds like this compound and facilitate their potential development as antimicrobial agents.
Q & A
Q. How should researchers structure clinical reports if this compound is repurposed for therapeutic studies?
- Methodological Answer : Follow ICH E3 guidelines: Include a title page with study identifiers, objectives, and design (e.g., randomized, double-blind). Appendices must provide individual patient data, including baseline demographics and adverse event logs. Justify deviations from the protocol and discuss limitations in the "Study Population" section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
